N-(3-chloro-2-methylphenyl)-2-[(2-fluorophenyl)methylamino]acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-[(2-fluorophenyl)methylamino]acetamide is an amino acid amide.
Scientific Research Applications
Structural Analysis and Potential Applications
Conformational Studies : Research on similar compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, reveals insights into the molecular conformation, which is crucial for understanding the chemical's interactions and potential applications in materials science or drug design. The study by Gowda et al. (2007) on the conformation of N—H bonds in related structures highlights the importance of geometric parameters in determining the physical and chemical properties of such compounds (Gowda et al., 2007).
Potential Pesticide Applications : Olszewska et al. (2011) characterized N-derivatives of related compounds through X-ray powder diffraction, indicating their potential applications as pesticides. Such studies are pivotal for the development of new agrochemicals (Olszewska et al., 2011).
Synthesis and Medicinal Chemistry
- Synthesis of Derivatives : Sunder and Maleraju (2013) synthesized derivatives of a similar compound, N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, with anti-inflammatory activity. This demonstrates the chemical's versatility and potential in medicinal chemistry (Sunder & Maleraju, 2013).
Environmental and Toxicological Studies
- Herbicide Metabolism and Toxicology : Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the environmental fate and potential toxicological impacts of such chemicals. Understanding the metabolic pathways of similar compounds is essential for assessing their safety and environmental risks (Coleman et al., 2000).
properties
Product Name |
N-(3-chloro-2-methylphenyl)-2-[(2-fluorophenyl)methylamino]acetamide |
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Molecular Formula |
C16H16ClFN2O |
Molecular Weight |
306.76 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(2-fluorophenyl)methylamino]acetamide |
InChI |
InChI=1S/C16H16ClFN2O/c1-11-13(17)6-4-8-15(11)20-16(21)10-19-9-12-5-2-3-7-14(12)18/h2-8,19H,9-10H2,1H3,(H,20,21) |
InChI Key |
PIOKVNOEPYRLPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNCC2=CC=CC=C2F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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